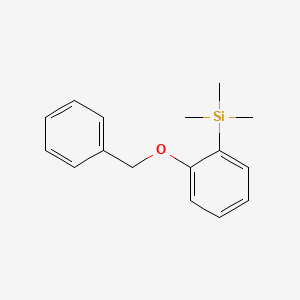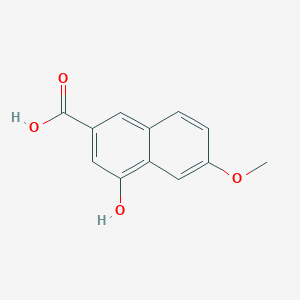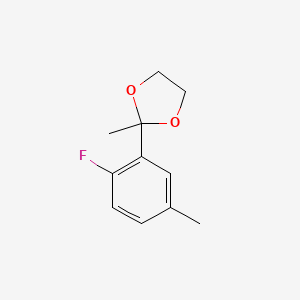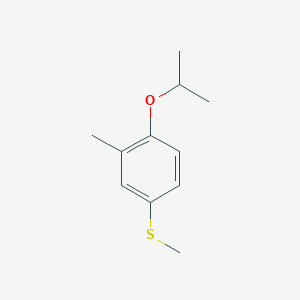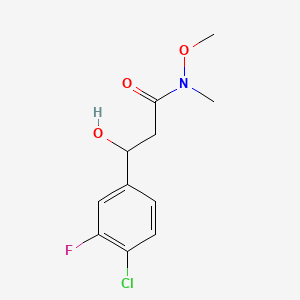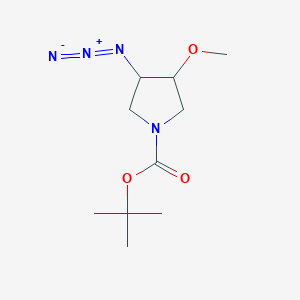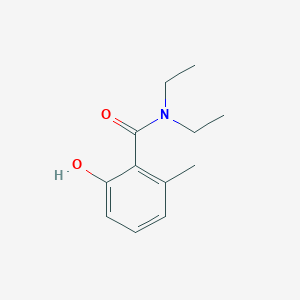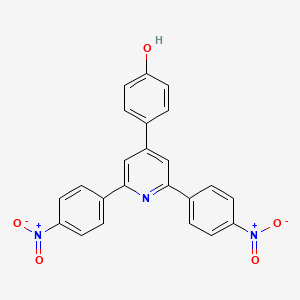
4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol is a complex organic compound with the molecular formula C23H15N3O5 and a molecular weight of 413.38 g/mol This compound is characterized by its unique structure, which includes a pyridine ring substituted with two nitrophenyl groups and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 2,6-diaminopyridine to form an intermediate Schiff base, which is then subjected to cyclization and subsequent nitration to yield the final product . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and nitro groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological processes. Additionally, its ability to form coordination complexes with metal ions can influence enzymatic activities and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Bis(4-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene
- 2,6-Bis(4-nitrophenoxy)naphthalene
Uniqueness
Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C23H15N3O5 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
4-[2,6-bis(4-nitrophenyl)pyridin-4-yl]phenol |
InChI |
InChI=1S/C23H15N3O5/c27-21-11-5-15(6-12-21)18-13-22(16-1-7-19(8-2-16)25(28)29)24-23(14-18)17-3-9-20(10-4-17)26(30)31/h1-14,27H |
InChI-Schlüssel |
OLFATBAMVRCYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
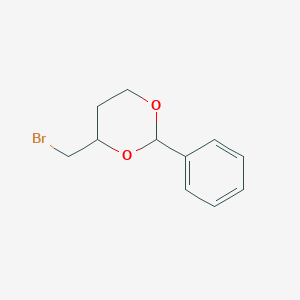
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)
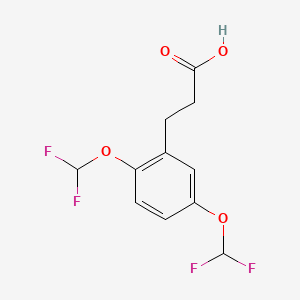

![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)

